6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a purine-imidazole fused ring system, which is often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Substitution Reactions:
Alkylation: The 2-methoxyethyl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Cyclization: The final cyclization step to form the imidazole ring is typically carried out under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dechlorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may interact with nucleic acids or proteins, making it a candidate for drug development.
Medicine
In medicine, its potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of significant interest.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine-imidazole structure allows it to mimic natural substrates or inhibitors, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-methylphenyl)-2-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
Compared to similar compounds, 6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxyethyl group, in particular, may enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-11-6-7-14(10-15(11)21)25-12(2)13(3)26-16-17(22-19(25)26)23(4)20(28)24(18(16)27)8-9-29-5/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIZSIFAFSOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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